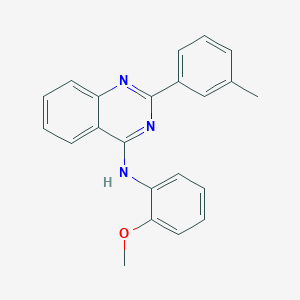![molecular formula C16H21N5O2 B5672987 5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)
5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone involves complex reactions. For instance, the synthesis of related oxadiazole compounds can involve one-pot condensation and cyclization reactions, as demonstrated in the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine (Zhu et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like NMR, IR, and X-ray crystallography. The study on 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine found it belongs to the orthorhombic space group, demonstrating complex intermolecular interactions (Zhu et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidation, conjugation, and hydrolysis. For example, the metabolism of a related compound, BMS-645737, involved cytochrome P450-catalyzed hydroxylation and subsequent oxidation and conjugation reactions (Johnson et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structures and bonding types, are key to understanding their behavior. The study by Zhu et al. (2021) on a similar oxadiazole derivative revealed significant findings on its crystal structure and physical interactions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are analyzed through various spectroscopic and computational methods. Studies often involve theoretical and experimental approaches to assess these properties, as seen in the analysis of similar compounds (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
5-[[propan-2-yl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11(2)21(9-12-6-7-14(22)18-12)10-15-19-16(20-23-15)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFLFQUVTRXKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC(=O)N1)CC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[Propan-2-yl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5672919.png)
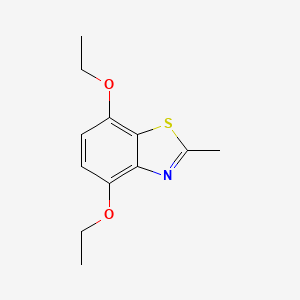
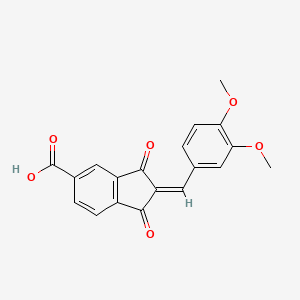
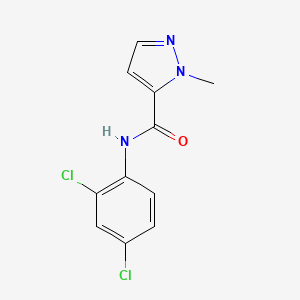
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)
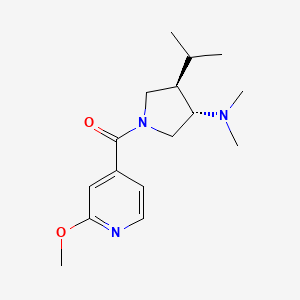

![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)
